Ursodeoxycholic Acid Methyl Ester

説明

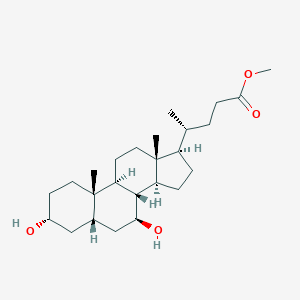

Structure

3D Structure

特性

IUPAC Name |

methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-21,23,26-27H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQROVWZGGDYSW-ZQMFMVRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430934 | |

| Record name | Ursodeoxycholic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-55-3 | |

| Record name | Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3α,5β,7β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ursodeoxycholic Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl ursodeoxycholate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDK7DZ3PSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ursodeoxycholic Acid Methyl Ester from Cholic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ursodeoxycholic Acid (UDCA) Methyl Ester, a crucial derivative in the pharmaceutical industry, starting from the readily available and cost-effective cholic acid. The synthesis involves a multi-step process encompassing protection of functional groups, selective oxidation, deoxygenation, and stereochemical inversion. This document details the experimental protocols for each key transformation, presents quantitative data in structured tables, and provides visual representations of the synthetic pathway and experimental workflows.

Overall Synthetic Strategy

The transformation of cholic acid to ursodeoxycholic acid methyl ester is a multi-step chemical synthesis that primarily involves two key transformations: the removal of the hydroxyl group at the C-12 position and the epimerization of the 7α-hydroxyl group to the desired 7β-configuration. The carboxylic acid and other hydroxyl groups are strategically protected and deprotected throughout the synthesis to ensure regioselectivity. The overall yield for this multi-step synthesis is typically around 30%.[1]

A typical synthetic route is outlined below:

-

Esterification of Cholic Acid: The carboxylic acid moiety of cholic acid is first protected as a methyl ester to prevent its interference in subsequent reactions.

-

Selective Acetylation: The hydroxyl groups at the 3α and 7α positions are selectively protected as acetates.

-

Oxidation of the 12α-Hydroxyl Group: The unprotected 12α-hydroxyl group is oxidized to a ketone.

-

Deoxygenation at C-12: The 12-keto group is removed via a Wolff-Kishner reduction to yield the chenodeoxycholic acid (CDCA) backbone.

-

Hydrolysis: The acetyl protecting groups at the 3α and 7α positions are removed.

-

Epimerization of the 7α-Hydroxyl Group: The 7α-hydroxyl group is converted to the 7β-hydroxyl group. This is a critical step and can be achieved through an oxidation-reduction sequence or via enzymatic methods.

-

Final Esterification: The resulting ursodeoxycholic acid is esterified to its methyl ester.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields of the reactions.

Step 1: Methylation of Cholic Acid to Methyl Cholate (B1235396)

The carboxylic acid group of cholic acid is esterified to prevent its participation in subsequent reactions. A common method involves the use of trimethylsilyl (B98337) diazomethane (B1218177).

Experimental Protocol:

To a solution of cholic acid (2.0 g, 4.9 mmol) in a 2:1 mixture of toluene (B28343) and methanol (B129727) (30 ml), trimethylsilyl diazomethane (3.67 ml, 7.34 mmol) is added. The reaction mixture is stirred at 20 °C for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a methanol/dichloromethane (1:10) eluent system until the cholic acid is completely consumed. Upon completion, the solvent is removed under reduced pressure to yield methyl cholate as a white foam.[2]

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| Cholic Acid | 408.58 | 2.0 | 4.9 |

| Trimethylsilyl diazomethane | 114.22 | 0.84 | 7.34 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| Methyl Cholate | 422.62 | 2.08 | 100 |

Step 2: Selective Acetylation of Methyl Cholate

The 3α and 7α hydroxyl groups of methyl cholate are selectively protected as acetates, leaving the 12α-hydroxyl group free for the subsequent oxidation step.

Experimental Protocol:

A detailed protocol for the selective acetylation of the 3- and 7-OH groups is described in the literature with a reported yield of 92% using acetic anhydride (B1165640) and pyridine.[1]

| Reactant | Reagents | Yield (%) |

| Methyl Cholate | Acetic Anhydride, Pyridine | 92 |

Step 3: Oxidation of Methyl 3α,7α-diacetyl-12α-hydroxycholanoate

The unprotected 12α-hydroxyl group is oxidized to a ketone using an oxidizing agent like chromium trioxide.

Experimental Protocol:

The oxidation of the 12-OH group is carried out using CrO₃, with a reported yield of 98%.[1]

| Starting Material | Oxidizing Agent | Product | Yield (%) |

| Methyl 3α,7α-diacetyl-12α-hydroxycholanoate | CrO₃ | Methyl 3α,7α-diacetyl-12-oxocholanoate | 98 |

Step 4: Deoxygenation of the 12-Keto Group (Wolff-Kishner Reduction)

The 12-keto group is removed to yield the chenodeoxycholate backbone. This is a crucial deoxygenation step.

Experimental Protocol:

The 12-keto group is removed by a Wolff–Kishner reaction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures.[1][3] This reaction, after a deprotection step in an alkaline environment, yields chenodeoxycholic acid (CDCA) with a reported yield of 82%.[1]

| Starting Material | Reaction | Product | Yield (%) |

| Methyl 3α,7α-diacetyl-12-oxocholanoate | 1. Deprotection (alkaline) 2. Wolff-Kishner Reduction | Chenodeoxycholic Acid | 82 |

Step 5: Hydrolysis of the Diacetate (if not performed prior to Wolff-Kishner)

If the acetyl protecting groups were not removed prior to the Wolff-Kishner reduction, a separate hydrolysis step is required.

Experimental Protocol:

The methyl 3α,7α-diacetylchenodeoxycholate is hydrolyzed using a base such as sodium hydroxide (B78521) in an aqueous alcohol solution.

Step 6: Epimerization of Chenodeoxycholic Acid to Ursodeoxycholic Acid

This is a key step that defines the final product. The 7α-hydroxyl group of chenodeoxycholic acid is epimerized to the 7β-hydroxyl group of ursodeoxycholic acid. This can be achieved through a chemical oxidation-reduction sequence or via enzymatic conversion.

Chemical Method: Oxidation and Stereoselective Reduction

Experimental Protocol:

-

Oxidation: The 7α-hydroxyl group of a chenodeoxycholic acid derivative is oxidized to a 7-keto intermediate.

-

Reduction: The 7-keto group is then stereoselectively reduced to the 7β-hydroxyl group.

Enzymatic Method:

Certain microorganisms, such as strains of Clostridium, are capable of epimerizing chenodeoxycholic acid to ursodeoxycholic acid.[4] This biotransformation proceeds via a 3α-hydroxy-7-keto-5β-cholanoic acid intermediate.[4]

Step 7: Esterification of Ursodeoxycholic Acid to its Methyl Ester

The final step is the esterification of the carboxylic acid group of ursodeoxycholic acid to yield the desired methyl ester.

Experimental Protocol:

Ursodeoxycholic acid can be esterified using methanol in the presence of an acid catalyst. For example, a patent describes the esterification of an ursodeoxycholic acid imidazole (B134444) salt intermediate after acidification with phosphoric acid, followed by esterification with methanol in the presence of hydrochloric acid.[5]

| Starting Material | Reagents | Product |

| Ursodeoxycholic Acid | Methanol, Acid Catalyst (e.g., HCl) | This compound |

Visualization of the Synthetic Pathway and Workflows

The following diagrams, generated using the DOT language, illustrate the overall synthetic pathway and a typical experimental workflow.

Overall Synthetic Pathway from Cholic Acid to this compound

Caption: Chemical synthesis pathway from cholic acid to this compound.

Experimental Workflow for a Typical Chemical Transformation

Caption: A generalized workflow for a single chemical step in the synthesis.

Conclusion

The synthesis of this compound from cholic acid is a well-established but complex process that requires careful control of reaction conditions and strategic use of protecting groups. This guide provides a detailed overview of the key steps involved, offering experimental insights and quantitative data to aid researchers in this field. The development of more efficient and environmentally friendly methods, particularly chemoenzymatic approaches for the critical epimerization step, continues to be an active area of research with the potential to significantly improve the overall efficiency of this important pharmaceutical synthesis.

References

- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 2. CHOLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Epimerization of chenodeoxycholic acid to ursodeoxycholic acid by human intestinal lecithinase-lipase-negative Clostridia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties of Ursodeoxycholic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic Acid Methyl Ester (UDCA-ME), also known as Methyl Ursodeoxycholate, is a synthetic derivative of Ursodeoxycholic Acid (UDCA), a secondary bile acid found naturally in the body.[1] With the chemical formula C25H42O4 and a molecular weight of approximately 406.60 g/mol , this compound serves as a crucial precursor and intermediate in the synthesis of UDCA.[1][2] The methyl ester functional group enhances its solubility and bioavailability compared to its parent compound, potentially leading to improved therapeutic outcomes.[1] UDCA-ME is primarily utilized in the pharmaceutical industry for the production of UDCA, a well-established therapeutic agent for dissolving cholesterol gallstones and treating cholestatic liver diseases such as primary biliary cholangitis.[3][4] Its applications also extend to aquaculture, where it is a precursor for fish growth promoters.[3][5]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Reference(s) |

| IUPAC Name | methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [2][6] |

| Synonyms | Methyl Ursodeoxycholate, Ursodeoxycholic Acid EP Impurity G, Methyl 3α,7β-Dihydroxy-5β-cholan-24-oate | [2][7] |

| CAS Number | 10538-55-3 | [2] |

| Molecular Formula | C25H42O4 | [1][8] |

| Molecular Weight | 406.6 g/mol | [2][8] |

| Appearance | White to Off-White Solid | [5] |

| Melting Point | 59-62°C (for deuterated form, this compound-d5) | [9][10] |

| Solubility | Soluble in Acetone, Chloroform, and Methanol | [9][10] |

| Purity | >95% (HPLC) | [6] |

| Storage Temperature | 2-8°C | [8][11] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [2][8] |

| InChI Key | GRQROVWZGGDYSW-ZQMFMVRBSA-N | [11] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to UDCA-ME have been established, often starting from more abundant bile acids like cholic acid or chenodeoxycholic acid. A common strategy involves the epimerization of the 7α-hydroxy group of a chenodeoxycholic acid derivative to the desired 7β-hydroxy configuration.[1]

Method: Oxidation-Reduction Pathway for Epimerization

This widely used chemical method involves a two-step process to invert the stereochemistry at the C7 position.[1]

-

Step 1: Oxidation of the 7α-hydroxy group.

-

The starting material, a chenodeoxycholic acid derivative with the carboxylic acid group protected as a methyl ester, is dissolved in an appropriate organic solvent.

-

An oxidizing agent is added to selectively oxidize the 7α-hydroxy group to a 7-keto intermediate (3α-hydroxy-7-ketocholanic acid).[12]

-

The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, the reaction mixture is worked up to isolate the 7-keto intermediate.

-

-

Step 2: Stereoselective Reduction to the 7β-hydroxy product.

-

The isolated 7-keto intermediate is dissolved in a solvent, typically a lower aliphatic alcohol like butanol.[13]

-

A stereoselective reducing agent (e.g., sodium metal in butanol) is added, which preferentially attacks the keto group from the less hindered α-face, resulting in the formation of the 7β-hydroxy group.[1][13]

-

The reaction is allowed to proceed, often with heating, until completion.

-

The final product, this compound, is isolated through extraction and purified.[1]

-

Purification Protocol

Purification is critical to ensure the removal of impurities, particularly the chenodeoxycholic acid isomer.[14] A combination of techniques is often employed.

Method: Crystallization and Chromatography

-

Initial Purification: The crude product from the synthesis reaction is often purified by recrystallization from a suitable solvent system, such as ethyl acetate (B1210297) or methanol/water.[13][15]

-

Chromatographic Purification: For higher purity, column chromatography is employed.[1]

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A solvent system is chosen to effectively separate UDCA-ME from any remaining starting materials, intermediates, or stereoisomers. The polarity of the mobile phase is optimized based on preliminary TLC analysis.

-

Elution and Fraction Collection: The crude material is loaded onto the column, and the mobile phase is passed through. Fractions are collected and analyzed by TLC or HPLC.

-

Product Isolation: Fractions containing the pure UDCA-ME are combined, and the solvent is removed under reduced pressure to yield the purified solid.

-

Analytical Methods

Quantitative analysis and impurity profiling are essential for quality control. HPLC is the most common method for this purpose.

Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system equipped with a Refractive Index (RI) detector or a UV detector (if derivatization is used) is required.[16][17]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[16]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at pH 3.0) in a specific ratio (e.g., 55:45 v/v) is common.[16][17]

-

Flow Rate: A flow rate of around 1.0-1.5 mL/min is maintained.[16][17]

-

Temperature: The column and detector are often maintained at a constant temperature, such as 40°C, to ensure reproducibility.[17]

-

-

Sample Preparation:

-

A standard solution is prepared by accurately weighing a reference standard of UDCA-ME and dissolving it in a suitable solvent like methanol.

-

The sample to be analyzed is similarly dissolved in the same solvent to a known concentration.

-

-

Analysis:

-

Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

The purity of the sample is determined by comparing the peak area of the analyte to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area of the sample to that of the standard solution.[7]

-

Visualizations: Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis and purification of this compound from a chenodeoxycholic acid precursor.

Caption: Generalized workflow for the synthesis of UDCA-ME.

Biological Activity and Signaling Pathways

While UDCA-ME acts as a precursor, its therapeutic effects are attributed to its hydrolysis to UDCA.[1] UDCA exerts significant biological activities, including hepatoprotective, anti-inflammatory, and choleretic effects.[1] These effects are mediated through the modulation of several key signaling pathways.

Relationship between UDCA-ME, UDCA, and Biological Effects

This diagram illustrates the logical relationship where UDCA-ME serves as a prodrug that, once converted to UDCA, influences multiple downstream biological processes.

Caption: The role of UDCA-ME as a prodrug for active UDCA.

UDCA's Role in the AKT/mTOR/SREBP-1 Signaling Pathway

UDCA has been shown to ameliorate hepatic lipid metabolism by regulating the AKT/mTOR/SREBP-1 signaling pathway, which is a key pathway in controlling lipogenesis.[18] In conditions like nonalcoholic fatty liver disease (NAFLD), this pathway can become dysregulated. UDCA treatment has been found to repress the activation of AKT and mTOR, leading to a downstream decrease in the expression of nSREBP-1, a key transcription factor for lipid synthesis.[18]

References

- 1. Buy this compound | 10538-55-3 [smolecule.com]

- 2. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Bile Acids as Signaling Molecules: Role of Ursodeoxycholic Acid in Cholestatic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyursocholic acid methyl ester | 10538-55-3 [chemicalbook.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | 10538-55-3 | FU28647 [biosynth.com]

- 9. This compound-d5 | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. Ursodeoxycholic Acid D5 Methyl Ester | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 11. This compound | 10538-55-3 [sigmaaldrich.com]

- 12. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 13. Ursodeoxycholic acid | 128-13-2 [chemicalbook.com]

- 14. US20150291651A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 15. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]

- 18. Ursodeoxycholic acid ameliorates hepatic lipid metabolism in LO2 cells by regulating the AKT/mTOR/SREBP-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of Ursodeoxycholic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic routes for Ursodeoxycholic Acid Methyl Ester, an important derivative of Ursodeoxycholic Acid (UDCA). This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of bile acid-related compounds.

Spectroscopic Data

Precise spectroscopic data is fundamental for the identification and characterization of this compound. While comprehensive spectral data for the methyl ester is not widely published, this section summarizes available data and provides analogous data from the parent compound, Ursodeoxycholic Acid, for comparative purposes.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound.

Table 1: GC-MS Data for this compound [1]

| Property | Value |

| Molecular Formula | C25H42O4 |

| Molecular Weight | 406.6 g/mol |

| Mass Spectrometer | JEOL GCmate |

| Ionization Method | Electron Ionization (EI) |

| Major Fragment Ions (m/z) | Relative Intensity |

| 370.3 | 100 |

| 255.2 | 87 |

| 388.3 | 80 |

| 95.1 | 76.70 |

| 81.1 | 73.20 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the limited availability of public domain NMR spectra for this compound, the following tables present data for the parent compound, Ursodeoxycholic Acid, to provide an expected spectral framework. The presence of the methyl ester group in this compound would primarily introduce a characteristic singlet peak around 3.6-3.7 ppm in the ¹H NMR spectrum and a peak around 51-52 ppm in the ¹³C NMR spectrum.

Table 2: ¹H NMR Spectroscopic Data for Ursodeoxycholic Acid (500 MHz, CDCl₃) [2][3][4]

| Chemical Shift (ppm) | Multiplicity | Assignment (Tentative) |

| 3.62 | m | H-3 |

| 3.96 | m | H-7 |

| 0.65 | s | CH₃-18 |

| 0.92 | s | CH₃-19 |

| 0.94 | d | CH₃-21 |

Table 3: ¹³C NMR Spectroscopic Data for Ursodeoxycholic Acid [3][5]

| Chemical Shift (ppm) | Assignment (Tentative) |

| 179.7 | C-24 (Carboxyl) |

| 71.9 | C-3 |

| 71.2 | C-7 |

| 56.1 | C-14 |

| 54.9 | C-17 |

| 43.6 | C-5 |

| 42.8 | C-13 |

| 40.4 | C-8 |

| 39.9 | C-12 |

| 39.4 | C-10 |

| 37.2 | C-1 |

| 35.3 | C-4 |

| 35.1 | C-6 |

| 33.5 | C-9 |

| 31.0 | C-20 |

| 30.5 | C-22 |

| 28.7 | C-16 |

| 28.2 | C-2 |

| 24.2 | C-15 |

| 23.5 | C-19 |

| 21.2 | C-11 |

| 18.4 | C-21 |

| 12.0 | C-18 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum is expected to be very similar to that of Ursodeoxycholic Acid, with the key difference being the C=O stretching frequency of the ester compared to the carboxylic acid.

Table 4: Predicted IR Absorption Bands for this compound (based on UDCA data) [6][7]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch (hydroxyl groups) |

| ~2940 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1450 | C-H bend (aliphatic) |

| ~1040 | C-O stretch |

Experimental Protocols

This section outlines generalized experimental protocols for the spectroscopic analysis and synthesis of this compound. These are intended as a starting point and may require optimization for specific instrumentation and research goals.

Synthesis of this compound

This compound is typically synthesized from Ursodeoxycholic Acid through an esterification reaction.

Protocol: Methyl Esterification of Ursodeoxycholic Acid [8]

-

Dissolution: Dissolve Ursodeoxycholic Acid in a suitable solvent such as methanol.

-

Acid Catalysis: Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the esterification to completion.

-

Neutralization: After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica (B1680970) gel.

NMR Spectroscopy

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 500 MHz spectrometer would include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically necessary.

Mass Spectrometry

Protocol: GC-MS Analysis [1]

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to ensure good separation of the analyte from any impurities.

-

MS Detection: The eluent from the GC is introduced into the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used. Acquire mass spectra over a suitable mass range (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate key relationships and workflows related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Relationship between UDCA and its methyl ester.

References

- 1. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. hmdb.ca [hmdb.ca]

- 6. synthinkchemicals.com [synthinkchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy this compound | 10538-55-3 [smolecule.com]

The Biological Activity of Bile Acid Methyl Esters: A Technical Guide for Researchers

Abstract

Bile acid methyl esters, synthetic derivatives of endogenous bile acids, are pivotal tools in the study of bile acid biology and serve as versatile intermediates in the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of bile acid methyl esters, focusing on their interactions with key nuclear and cell surface receptors, their metabolic consequences, and their emerging therapeutic potential. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and drug development in this area.

Introduction

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. Beyond their classical role in facilitating lipid digestion and absorption, bile acids are now recognized as complex signaling molecules that regulate their own synthesis, transport, and metabolism, as well as modulating lipid, glucose, and energy homeostasis.[1][2] These diverse functions are mediated primarily through the activation of the nuclear farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5.[1][2][3][4][5][6][7][8][9]

The esterification of the C-24 carboxylic acid group of bile acids to form methyl esters is a common chemical modification. This alteration increases the hydrophobicity of the molecule, which can influence its cellular uptake, protein binding, and overall biological activity.[10] Bile acid methyl esters are crucial intermediates in the synthesis of various bile acid derivatives, allowing for the exploration of structure-activity relationships and the development of novel receptor agonists and antagonists.[11][12] This guide will delineate the known biological activities of bile acid methyl esters, providing researchers with a comprehensive resource to support their investigations.

Synthesis of Bile Acid Methyl Esters

The preparation of bile acid methyl esters is a fundamental procedure in bile acid research. Several methods have been reported, each with its advantages and disadvantages.

Acid-Catalyzed Esterification

A common method involves dissolving the parent bile acid in a large excess of absolute methanol (B129727) containing a catalytic amount of a strong mineral acid, such as hydrochloric acid or sulfuric acid.[11][12] However, the use of strong acids can lead to the formation of undesirable side products, particularly with polyhydroxy steroids like bile acids.[11][12] A milder alternative utilizes p-toluenesulfonic acid in methanol, which offers the advantages of a solid acid catalyst, preventing byproduct formation and yielding a high-purity product.[13]

Diazomethane Esterification

Bile acid methyl esters can also be prepared using diazomethane.[11][12][14] This method avoids the use of strong mineral acids but requires caution due to the toxic and explosive nature of diazomethane.

Dimethyl Carbonate with K2CO3/Tetrabutylammonium (B224687) Chloride

A greener and milder alternative for methyl esterification of carboxylic acids, including bile acids, involves the use of dimethyl carbonate promoted by potassium carbonate and tetrabutylammonium chloride.

Biological Targets and Activities

Bile acid methyl esters have been shown to interact with several biological targets, leading to a range of cellular and physiological effects.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that acts as a primary sensor for bile acids.[5][6] Upon activation, FXR regulates the expression of genes involved in bile acid synthesis, transport, and metabolism, as well as lipid and glucose homeostasis.[5][15][16] While the parent bile acids are the endogenous ligands for FXR, the activity of their methyl esters has been investigated. The potency of bile acids as FXR activators generally follows the order: chenodeoxycholic acid (CDCA) > deoxycholic acid (DCA) > lithocholic acid (LCA) > cholic acid (CA).[5][6] Esterification can modulate this activity. For instance, a study on various bile acid derivatives showed that while some modifications enhance FXR activation, others can diminish it.[17]

Takeda G-protein Coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that is also activated by bile acids, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP.[3][4] TGR5 activation is implicated in the regulation of energy expenditure, glucose homeostasis, and inflammation.[3][4][8][18] Similar to FXR, the parent bile acids are the natural ligands, but their derivatives, including methyl esters, can exhibit altered TGR5 activity. For example, while methyl ester derivatives of some bile acids retain the potency and efficacy of the corresponding parent bile acid, other modifications can significantly alter their activity.[3]

Aldo-Keto Reductase 1C2 (AKR1C2)

Recent studies have identified AKR1C2, an enzyme implicated in cancer and chemotherapy resistance, as a potential target for bile acid methyl esters.[19] Molecular docking and in vitro assays have shown that several bile acid methyl esters can inhibit AKR1C2 activity.[14][19]

Other Activities

-

Cytotoxicity: The cytotoxicity of bile acids is correlated with their hydrophobicity.[10] Methyl esterification increases hydrophobicity and can therefore enhance the cytotoxic effects of bile acids on certain cell types, such as 3T3 fibroblasts.[10]

-

Permeation Enhancement: Some bile acid derivatives have been investigated as permeation enhancers. For example, the methyl ester of a keto derivative of cholic acid did not show a promoting effect on quinine (B1679958) uptake into the central nervous system, suggesting specific structural requirements for this activity.[20][21]

-

Antimicrobial Activity: Bile acids possess antimicrobial properties that help shape the gut microbiota.[22] While specific studies on the antimicrobial activity of bile acid methyl esters are limited, their increased hydrophobicity may influence their interaction with bacterial membranes.

-

Inhibition of Clostridioides difficile Toxin B: A recent study revealed that cholic acid methyl ester can bind to the C-terminal CROP domain of the C. difficile toxin TcdB, stabilizing it in an inactive conformation and preventing it from engaging host cell receptors.[23]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data for the biological activity of bile acid methyl esters and their parent compounds for comparison.

Table 1: Inhibitory Activity of Bile Acid Methyl Esters against AKR1C2

| Compound | IC50 (µM) | % Inhibition at a given concentration | Reference |

| Top ranking bile acid methyl ester | ~3.6 | >50% | [14][19] |

| 6 out of 11 tested bile acid methyl esters | Not specified | >50% | [19] |

Table 2: Agonist Potency of Parent Bile Acids on FXR and TGR5

| Compound | Receptor | EC50 (µM) | Reference |

| Chenodeoxycholic acid (CDCA) | FXR | 17 | [5] |

| Cholic acid (CA) | FXR | ~600 | [5] |

| Lithocholic acid (LCA) | TGR5 | ~0.6 | [6] |

| Taurolithocholic acid (TLCA) | TGR5 | ~0.3 | [6] |

Note: Specific EC50 values for bile acid methyl esters on FXR and TGR5 are not consistently reported in the reviewed literature. The data for parent bile acids are provided for context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of bile acid methyl esters.

Synthesis of Bile Acid Methyl Esters using p-Toluenesulfonic Acid

Objective: To synthesize bile acid methyl esters using a mild and efficient method.[13]

Materials:

-

Parent bile acid (e.g., cholic acid, chenodeoxycholic acid)

-

Methanol (anhydrous)

-

p-Toluenesulfonic acid monohydrate

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the bile acid (1 g) in methanol (50 mL) in a round-bottom flask.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (50 mg).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (50 mL) and wash with 5% sodium bicarbonate solution (2 x 25 mL) to remove the acid catalyst.

-

Wash the organic layer with water (2 x 25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to obtain the crude bile acid methyl ester.

-

Purify the product by recrystallization or column chromatography if necessary.

In Vitro AKR1C2 Inhibition Assay

Objective: To determine the inhibitory activity of bile acid methyl esters against human AKR1C2.[19]

Materials:

-

Recombinant human AKR1C2 enzyme

-

NADPH

-

Substrate (e.g., 1-acenaphthenol)

-

Bile acid methyl esters (test compounds)

-

Ursodeoxycholic acid (positive control inhibitor)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound at various concentrations.

-

Add the AKR1C2 enzyme to initiate the pre-incubation (typically 15 minutes at 37°C).

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in NADPH absorbance at 340 nm or the formation of the product over time using a microplate reader.

-

Calculate the initial reaction rates.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell-Based FXR Activation Assay (Luciferase Reporter Assay)

Objective: To assess the ability of bile acid methyl esters to activate FXR in a cellular context.[5][17]

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2)

-

Expression vector for human FXR

-

FXR-responsive element (FXRE)-driven luciferase reporter vector

-

Transfection reagent

-

Cell culture medium and supplements

-

Bile acid methyl esters (test compounds)

-

Chenodeoxycholic acid (CDCA) (positive control agonist)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the FXR expression vector and the FXRE-luciferase reporter vector using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing the test compounds or the positive control at various concentrations.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control vector (e.g., β-galactosidase) or to total protein concentration to account for differences in transfection efficiency and cell viability.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: FXR signaling pathway activation by a bile acid methyl ester.

References

- 1. Metabolic effects of bile acids in the gut in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological Applications of Bile Acids and Their Derivatives in the Treatment of Metabolic Syndrome [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid nuclear receptor FXR and digestive system diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Bile Acid Metabolism to Improve Plasma Lipid and Lipoprotein Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic effects of bile acid sequestration: impact on cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid receptors as targets for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bile acids as constituents for dental composites: in vitro cytotoxicity of (meth)acrylate and other ester derivatives of bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. p-Toluenesulfonic acid/methanol: mild reagent for the preparation of bile acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]

- 16. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Investigation of the Potential of Bile Acid Methyl Esters as Inhibitors of Aldo-keto Reductase 1C2: Insight from Molecular Docking, Virtual Screening, Experimental Assays and Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles [frontiersin.org]

- 22. mdpi.com [mdpi.com]

- 23. contagionlive.com [contagionlive.com]

An In-depth Technical Guide to Ursodeoxycholic Acid Methyl Ester (CAS number 10538-55-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursodeoxycholic Acid Methyl Ester (UDCA-ME), the methyl ester derivative of the secondary bile acid Ursodeoxycholic Acid (UDCA), serves as a crucial intermediate in the synthesis of UDCA and is a subject of growing research interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of UDCA-ME, covering its physicochemical properties, synthesis, and analytical methodologies. It also explores its biological activities, although much of the current understanding is extrapolated from its parent compound, UDCA. This document aims to be a valuable resource for researchers and professionals involved in the development of bile acid-based therapeutics.

Chemical and Physical Properties

This compound (UDCA-ME) is a cholanoid and a synthetic derivative of Ursodeoxycholic Acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10538-55-3 | [2] |

| Molecular Formula | C25H42O4 | [2][3] |

| Molecular Weight | 406.60 g/mol | [2][3] |

| IUPAC Name | methyl (3α,5β,7β)-3,7-dihydroxycholan-24-oate | [4] |

| Synonyms | Methyl ursodeoxycholate, (3α,5β,7β)-3,7-Dihydroxycholan-24-oic acid methyl ester, Ursodeoxycholic Acid EP Impurity G | [3] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 142-143 °C | [5] |

| Solubility | Soluble in acetone, chloroform, and methanol (B129727).[6] The methyl ester functionality is suggested to enhance its solubility compared to UDCA.[7] | [6][7] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Purification

UDCA-ME is primarily synthesized from its parent compound, Ursodeoxycholic Acid (UDCA), or as an intermediate in the multi-step synthesis of UDCA from other bile acid precursors like cholic acid or chenodeoxycholic acid.

Synthesis from Ursodeoxycholic Acid

A common method for the synthesis of UDCA-ME is the esterification of UDCA with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.[8][9]

Experimental Protocol: Esterification of Ursodeoxycholic Acid

-

Dissolution: Dissolve crude Ursodeoxycholic Acid in methanol. For example, 1.320 kg of crude UDCA can be dissolved in 5.280 liters of methanol with stirring at 20°C for approximately 15 minutes.[8]

-

Acidification: Add a catalytic amount of a strong acid. For instance, introduce 132 cm³ of 66 Bé sulfuric acid over 15 minutes while maintaining stirring.[8]

-

Reaction: Continue stirring the mixture for a set period, for example, 2 hours.[8]

-

Work-up: Quench the reaction by adding a mixture of demineralized water, sodium bicarbonate, ice, and an organic solvent like methylene (B1212753) chloride.[8]

-

Extraction: Separate the organic phase and re-extract the aqueous phase with the organic solvent to maximize product recovery.[8]

-

Purification: The crude UDCA-ME can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[8]

Synthesis as an Intermediate

In more complex syntheses starting from other bile acids, UDCA-ME is often a key intermediate that is isolated and purified before hydrolysis to high-purity UDCA.[10] For instance, a process starting from cholic acid involves multiple steps to modify the steroid nucleus, followed by the formation and purification of the methyl ester before the final hydrolysis step.[10]

Experimental Workflow: UDCA Synthesis via UDCA-ME Intermediate

Caption: Synthesis of high-purity UDCA often involves the formation and purification of UDCA-ME.

Analytical Methods

A variety of analytical techniques are employed for the characterization and quantification of UDCA-ME.

| Analytical Method | Key Parameters | Reference(s) |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 reversed-phase. Mobile Phase: Methanol-water mixtures are commonly used. For example, a 3:2 (v/v) mixture of methanol and water. Detection: Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or UV detection at low wavelengths (e.g., 200 nm). | [11][12] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Derivatization: Typically analyzed as methyl ester-trimethylsilyl (Me-TMS) ether derivatives. Instrumentation: Provides detailed structural information and is often used as a reference method. | [11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation. 1H and 13C NMR data are available for UDCA and can be used as a reference for the analysis of UDCA-ME. | [13][14] |

| Mass Spectrometry (MS) | Provides molecular weight and fragmentation data for structural confirmation. | [15] |

HPLC Method for Impurity Profiling

Experimental Protocol: HPLC Analysis of Bile Acids (Adapted from[11])

-

Chromatographic System: A standard HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A mixture of methanol and water (e.g., 3:2, v/v).

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: An RI or ELSD detector is suitable for detecting bile acids which lack a strong chromophore. UV detection at 200 nm can also be used.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection Volume: A standard injection volume is 20 µL.

Biological Activity and Mechanism of Action

The biological activity of UDCA-ME has not been as extensively studied as its parent compound, UDCA. However, it is often investigated in contexts where UDCA has shown therapeutic potential, with the hypothesis that the methyl ester modification may enhance properties like solubility and bioavailability.[7] The primary reported biological activities include choleretic, hepatoprotective, and anti-inflammatory effects.[7]

Potential Therapeutic Areas

-

Neurodegenerative Diseases: Research suggests that UDCA-ME may offer neuroprotective benefits, with studies exploring its potential in animal models of Alzheimer's and Parkinson's disease.[7]

-

Muscle Disorders: UDCA-ME is being investigated for its potential to improve muscle function and prevent muscle wasting in conditions like Duchenne muscular dystrophy.[7]

It is important to note that much of the understanding of UDCA-ME's mechanism of action is inferred from the extensive research on UDCA.

Signaling Pathways (based on UDCA)

UDCA is known to modulate several key signaling pathways, and it is plausible that UDCA-ME may exert its effects through similar mechanisms.

Signaling Pathway: UDCA's Protective Mechanisms

References

- 1. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates | MDPI [mdpi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 10538-55-3 [sigmaaldrich.com]

- 5. Deoxyursocholic acid methyl ester | 10538-55-3 [chemicalbook.com]

- 6. This compound-d5 | CAS 93701-19-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Buy this compound | 10538-55-3 [smolecule.com]

- 8. CA1134815A - Purification process for ursodeoxycholic acid - Google Patents [patents.google.com]

- 9. DE4443377A1 - Process for the preparation of isoursodeoxycholic acid - Google Patents [patents.google.com]

- 10. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 11. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 13. hmdb.ca [hmdb.ca]

- 14. 1H and 13C NMR characterization and stereochemical assignments of bile acids in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. synthinkchemicals.com [synthinkchemicals.com]

The Pivotal Role of Ursodeoxycholic Acid Methyl Ester in UDCA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ursodeoxycholic acid (UDCA) is a secondary bile acid with well-established therapeutic applications, primarily in the treatment of cholestatic liver diseases and the dissolution of cholesterol gallstones. The chemical synthesis of UDCA is a multi-step process that often involves the use of ursodeoxycholic acid methyl ester (UDCA-ME) as a key intermediate. This technical guide provides an in-depth exploration of the role of UDCA-ME in UDCA synthesis, detailing experimental protocols, presenting quantitative data, and visualizing the logical workflows of the synthesis processes. While UDCA is known to modulate several signaling pathways, this guide will focus on the synthetic chemistry involving its methyl ester, a critical component in achieving high purity and yield of the final active pharmaceutical ingredient.

The Strategic Importance of Methyl Esterification in UDCA Synthesis

The primary role of converting ursodeoxycholic acid or its precursors into the methyl ester form is to protect the carboxylic acid functional group. This protection is crucial to prevent its participation in undesirable side reactions during subsequent chemical transformations, such as oxidation and reduction steps, that are necessary to modify the steroid nucleus. The methyl ester is a readily formed, stable, and easily cleavable protecting group, making it an ideal choice for this synthetic strategy. Following the necessary modifications to the bile acid core, the methyl ester is hydrolyzed in the final step to yield the free acid, UDCA.

Synthesis of Ursodeoxycholic Acid via the Methyl Ester Intermediate

The synthesis of UDCA often commences from more abundant and structurally related bile acids, such as cholic acid (CA) or chenodeoxycholic acid (CDCA). The general synthetic workflow involves a series of protection, oxidation, reduction, and deprotection steps. The formation of the methyl ester is a critical protection step in these pathways.

Logical Workflow for UDCA Synthesis from Cholic Acid

The following diagram illustrates a common synthetic route from cholic acid to UDCA, highlighting the central role of the methyl ester intermediate.

Caption: Synthetic workflow from Cholic Acid to UDCA.

Quantitative Data in UDCA Synthesis

The efficiency of each step in the synthesis of UDCA is critical for the overall yield and purity of the final product. The following tables summarize quantitative data reported in various studies for the key transformations involving the methyl ester intermediate.

Table 1: Reported Yields for the Synthesis of UDCA Intermediates and Final Product

| Reaction Step | Starting Material | Product | Reagents/Conditions | Reported Yield (%) | Reference |

| Esterification | Cholic Acid | Cholic Acid Methyl Ester | Methanol, Acid Catalyst | Quantitative | [1] |

| Hydrolysis | This compound | Ursodeoxycholic Acid | Sodium Hydroxide (B78521), Reflux | High | [2] |

| Overall Yield | Cholic Acid | Ursodeoxycholic Acid | Multi-step chemical synthesis | ~30% | [1] |

| Overall Yield | Bisnoralcohol | Ursodeoxycholic Acid | Multi-step synthesis | 59% | [3][4][5] |

Table 2: Purity Profile of UDCA Synthesized via the Methyl Ester Route

| Impurity | Specification (Ph. Eur.) | Achieved Purity via Methyl Ester Route | Reference |

| Chenodeoxycholic Acid | < 1.5% | < 0.35% | [2] |

| Lithocholic Acid | < 0.1% | < 0.05% | [2] |

| Cholic Acid | < 0.5% | < 0.1% | [2] |

| Isoursodeoxycholic Acid | < 1.0% | < 0.05% | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments involving the formation and hydrolysis of this compound.

Protocol 1: Esterification of Ursodeoxycholic Acid Imidazole (B134444) Salt to this compound[2]

Objective: To synthesize this compound from its imidazole salt.

Materials:

-

Ursodeoxycholic acid imidazole salt

-

Deionized water

-

Secondary butyl alcohol

-

Phosphoric acid (85%)

-

Methyl alcohol

-

Hydrochloric acid (37%)

-

Ethyl acetate (B1210297)

Procedure:

-

A mixture of 75 kg of deionized water, the entire amount of ursodeoxycholic acid imidazole salt from the previous step, 75 kg of secondary butyl alcohol, and 15.0 kg of 85% phosphoric acid is loaded into a reactor.

-

The mixture is heated to approximately 70°C until complete dissolution is achieved.

-

The lower aqueous phase is separated and discarded.

-

The organic phase is distilled to dryness.

-

The residue is dissolved in 135 kg of methyl alcohol and 1.50 kg of 37% hydrochloric acid.

-

The mixture is heated to reflux temperature and maintained for 2 hours.

-

The solvent is removed by distillation to dryness.

-

The residue is dissolved in 113 kg of ethyl acetate.

-

The solution is cooled to 10-15°C to induce precipitation.

-

The resulting suspension is centrifuged, and the solid is washed with 37.5 kg of ethyl acetate to yield this compound.

Protocol 2: Hydrolysis of this compound to Ursodeoxycholic Acid[2]

Objective: To deprotect the methyl ester to obtain the final UDCA product.

Materials:

-

This compound

-

Deionized water

-

Sodium hydroxide (30%)

-

Ethyl acetate

-

Acetic acid (80%)

-

Phosphoric acid (85%)

Procedure:

-

135 kg of deionized water, the entire amount of this compound from the previous step, and 32.3 kg of 30% sodium hydroxide are loaded into a reactor.

-

The mixture is heated to reflux (approximately 97°C) and maintained for 2 hours.

-

300 kg of deionized water is added to the reactor.

-

The solution is brought to a temperature of 60-65°C, and 113 kg of ethyl acetate is added.

-

While maintaining the temperature between 60-65°C, a mixture of 16.2 kg of 80% acetic acid and 16.2 kg of 85% phosphoric acid is added and filtered.

-

The resulting suspension is stirred at 60-65°C for at least 15 minutes.

-

The mixture is then cooled to 20-25°C and stirred for at least 30 minutes to complete precipitation.

-

The solid ursodeoxycholic acid is collected by filtration.

Signaling Pathways of Ursodeoxycholic Acid

While this compound is primarily a synthetic intermediate, the final product, UDCA, is biologically active and known to modulate various cellular signaling pathways. Its therapeutic effects are attributed to its cytoprotective, anti-apoptotic, and anti-inflammatory properties. The following diagram illustrates some of the key signaling pathways influenced by UDCA. It is important to note that the methyl ester form is not the primary bioactive molecule in these pathways.

References

- 1. BJOC - Latest development in the synthesis of ursodeoxycholic acid (UDCA): a critical review [beilstein-journals.org]

- 2. WO2014020024A1 - Process for preparing high purity ursodeoxycholic acid - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of ursodeoxycholic acid from plant-source (20S)-21-hydroxy-20-methylpregn-4-en-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Synthesis Process of Plant-Derived Ursodeoxycholic Acid Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Methyl Ursodeoxycholate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Ursodeoxycholate, the methyl ester of Ursodeoxycholic Acid (UDCA), is a synthetic derivative of a naturally occurring bile acid. While primarily known as a key intermediate in the synthesis of UDCA, a widely used therapeutic agent for cholestatic liver diseases, Methyl Ursodeoxycholate itself exhibits notable physical, chemical, and biological properties.[1] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Methyl Ursodeoxycholate, including its structural and spectroscopic data. Detailed methodologies for its synthesis, purification, and analysis are presented, alongside an exploration of its potential biological activities and interactions with cellular signaling pathways, largely extrapolated from its parent compound, UDCA. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Methyl Ursodeoxycholate is a white, crystalline solid.[2] Its fundamental properties are summarized in the tables below, compiled from various chemical databases and supplier information. While some specific experimental values, such as a precise melting point and quantitative solubility in various organic solvents, are not widely reported in the literature, the provided data offers a solid foundation for laboratory work.

General and Structural Information

| Property | Value | Reference(s) |

| IUPAC Name | methyl (4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | [3] |

| Synonyms | Methyl 3α,7β-dihydroxy-5β-cholan-24-oate, Ursodeoxycholic Acid Methyl Ester, 24-O-methylursodeoxycholic acid | [3][4] |

| CAS Number | 10538-55-3 | [4] |

| Molecular Formula | C₂₅H₄₂O₄ | [4] |

| Molecular Weight | 406.60 g/mol | [4] |

| Canonical SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C">C@HO)C | [3] |

| InChI Key | GRQROVWZGGDYSW-ZQMFMVRBSA-N | [3] |

Physical Properties

| Property | Value | Reference(s) |

| Appearance | White solid | [2] |

| Melting Point | Data not available. For comparison, the melting point of a related compound, the 3,7-disilyl-derivative of methyl-ursodeoxycholate, is reported as 115°C. The parent compound, Ursodeoxycholic Acid, has a melting point of 203-205°C. | [5][6] |

| Solubility | The methyl ester functionality enhances its solubility in organic solvents compared to its parent compound.[1] Soluble in methanol (B129727), DMSO, and chloroform. Specific quantitative data is not readily available. For context, the parent compound, UDCA, is soluble in these solvents at approximately 30 mg/mL. | [1][7] |

| XLogP3 | 5.2 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl Ursodeoxycholate. Below are summaries of expected and reported data for Mass Spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique for bile acid methyl esters.

Table 3: GC-MS Data for Methyl Ursodeoxycholate

| Parameter | Value | Reference(s) |

| Ionization Mode | Electron Ionization (EI) | [8] |

| m/z Peaks | 370.3 (100%), 255.2 (87%), 388.3 (80%), 95.1 (76.7%), 81.1 (73.2%) | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data with peak assignments for Methyl Ursodeoxycholate are not consistently published. The following tables provide expected chemical shifts based on the analysis of the parent compound, UDCA, and general knowledge of bile acid methyl ester structures.

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| C18-H₃ | ~0.65 | s |

| C19-H₃ | ~0.92 | s |

| C21-H₃ | ~0.95 | d |

| C3-H (axial) | ~3.6 | m |

| C7-H (axial) | ~3.8 | s (broad) |

| -OCH₃ | ~3.67 | s |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C18 | ~12.0 |

| C19 | ~21.0 |

| C21 | ~18.5 |

| C3 | ~71.5 |

| C7 | ~72.0 |

| -OCH₃ | ~51.4 |

| C=O (ester) | ~174.5 |

Infrared (IR) Spectroscopy

The IR spectrum of Methyl Ursodeoxycholate will exhibit characteristic peaks corresponding to its functional groups.

Table 6: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3500-3200 | Broad, stretching |

| C-H (alkane) | 3000-2850 | Stretching |

| C=O (ester) | ~1735 | Strong, stretching |

| C-O (ester & alcohol) | 1300-1000 | Stretching |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Methyl Ursodeoxycholate. These protocols are based on established procedures for bile acid chemistry and may require optimization for specific laboratory conditions.

Synthesis of Methyl Ursodeoxycholate from Ursodeoxycholic Acid

This protocol describes a standard esterification reaction.

Workflow for the Synthesis of Methyl Ursodeoxycholate

Caption: A generalized workflow for the synthesis of Methyl Ursodeoxycholate.

Materials:

-

Ursodeoxycholic Acid (UDCA)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid or Hydrochloric Acid

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

-

Anhydrous Sodium Sulfate

-

Silica (B1680970) Gel (for column chromatography)

-

Hexane and Ethyl Acetate (for mobile phase)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Ursodeoxycholic Acid in an excess of anhydrous methanol (e.g., 1 g of UDCA in 50 mL of methanol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (e.g., 0.5 mL) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst until effervescence ceases.

-

Extraction: Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent such as dichloromethane or ethyl acetate. Extract the aqueous layer twice more with the organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude Methyl Ursodeoxycholate by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy.

HPLC Analysis of Methyl Ursodeoxycholate

This protocol provides a starting point for developing a validated HPLC method for the analysis of Methyl Ursodeoxycholate.

Workflow for HPLC Analysis

Caption: A typical workflow for the HPLC analysis of Methyl Ursodeoxycholate.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a pump, injector, column oven, and detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[9][10]

-

Mobile Phase: An isocratic or gradient mixture of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A starting point could be methanol:water (80:20 v/v).[9][10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV detector at a low wavelength (e.g., 200-210 nm) as bile acids lack a strong chromophore, or a Refractive Index (RI) detector.[9][10]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Methyl Ursodeoxycholate in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing Methyl Ursodeoxycholate in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Determine the concentration of Methyl Ursodeoxycholate in the samples by comparing the peak areas to the calibration curve.

Biological Activity and Signaling Pathways

While Methyl Ursodeoxycholate is primarily considered a synthetic precursor to UDCA, some evidence suggests it possesses intrinsic biological activities, including choleretic, hepatoprotective, and anti-inflammatory effects.[1] It is thought to influence cellular pathways involved in inflammation and apoptosis.[1] However, the majority of detailed mechanistic studies have been conducted on the parent compound, UDCA. The following sections describe the known signaling pathways modulated by UDCA, which may provide insights into the potential biological effects of its methyl ester.

Modulation of Apoptosis

UDCA is known to have anti-apoptotic effects, particularly in hepatocytes. It is believed to stabilize mitochondrial membranes and inhibit the mitochondrial permeability transition (MPT), a key event in the apoptotic cascade.

UDCA's Anti-Apoptotic Signaling

Caption: UDCA's role in inhibiting the mitochondrial pathway of apoptosis.

Interaction with FXR and NF-κB Signaling

Recent studies have shown that UDCA can modulate the Farnesoid X Receptor (FXR) and Nuclear Factor-kappa B (NF-κB) signaling pathways. FXR is a key regulator of bile acid homeostasis, while NF-κB is a central player in inflammation. UDCA has been shown to downregulate the expression of genes involved in bile acid synthesis and upregulate genes that promote bile acid transport and detoxification, partly through FXR modulation. Furthermore, UDCA can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

UDCA's Influence on FXR and NF-κB Pathways

Caption: A simplified diagram of UDCA's interaction with FXR and NF-κB signaling.

It is plausible that Methyl Ursodeoxycholate, due to its structural similarity and potential for hydrolysis to UDCA in vivo, may exert similar effects on these signaling pathways. However, direct evidence for this is currently lacking, and further research is warranted to elucidate the specific molecular targets and mechanisms of action of Methyl Ursodeoxycholate.

Conclusion

Methyl Ursodeoxycholate is a compound of significant interest, not only as a crucial intermediate in the pharmaceutical manufacturing of UDCA but also for its own potential chemical and biological properties. This technical guide has provided a consolidated overview of its known physical and chemical characteristics, along with detailed, practical methodologies for its synthesis and analysis. While there are still gaps in the publicly available data, particularly concerning specific quantitative physical properties and direct evidence of its interaction with signaling pathways, this document serves as a comprehensive starting point for researchers and drug development professionals. The information presented herein should facilitate further investigation into the properties and potential applications of Methyl Ursodeoxycholate.

References

- 1. Buy this compound | 10538-55-3 [smolecule.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. rsc.org [rsc.org]

- 4. scbt.com [scbt.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Ursodeoxycholic Acid | C24H40O4 | CID 31401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Cholan-24-oic acid, 3,7-dihydroxy-, methyl ester, (3alpha,5beta,7beta)- | C25H42O4 | CID 9801465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. HPLC study of the impurities present in different ursodeoxycholic acid preparations: comparative evaluation of four detectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

The Genesis of a Therapeutic Intermediate: A Technical Guide to Ursodeoxycholic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ursodeoxycholic Acid (UDCA) has a rich history, from its origins in traditional medicine to its current use as a frontline treatment for cholestatic liver diseases. The synthesis and purification of this vital therapeutic agent have been significantly optimized through the use of its methyl ester derivative, Ursodeoxycholic Acid Methyl Ester (UDCA-ME). This technical guide provides an in-depth exploration of the discovery, history, and synthesis of UDCA-ME. It details the experimental protocols for its preparation and characterization, presents its physicochemical properties in a structured format, and illustrates the key signaling pathways of its parent compound, UDCA, which are fundamental to understanding its therapeutic effects.

Introduction: From Bear Bile to a Key Synthetic Intermediate

The story of Ursodeoxycholic Acid begins centuries ago with the use of bear bile in traditional Chinese medicine.[1] It was first isolated in 1927 by Masato Shoda from the bile of the black bear (Ursus americanus), giving it the name derived from "ursus," the Latin word for bear.[2] The chemical synthesis of UDCA was first achieved in 1955.[1]

This compound emerged as a crucial intermediate in the industrial production and purification of UDCA.[3] Its formation allows for more efficient purification processes, enabling the removal of impurities to yield high-purity UDCA suitable for pharmaceutical use.[3] UDCA-ME itself is a synthetic derivative of UDCA and serves as a precursor in various synthetic routes.[3][4]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of UDCA-ME is essential for its application in synthesis and research. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₄ | [5][6][7] |

| Molecular Weight | 406.6 g/mol | [5][6][7] |

| CAS Number | 10538-55-3 | [5][6] |

| Melting Point | 142-143°C | [8] |

| Appearance | White to Off-White Solid | [8] |

| Solubility | Slightly soluble in Chloroform, Ethanol, and Methanol (B129727) | [8] |

| logP | 5.2 | [7] |

Synthesis of this compound: A Detailed Protocol

The synthesis of UDCA-ME is a critical step in the overall production of pure UDCA. The following protocol is based on established chemical synthesis routes, particularly those involving the esterification of an imidazole (B134444) salt of UDCA.[3]

Materials and Reagents

-

Ursodeoxycholic acid imidazole salt

-

Deionised water

-

Secondary butyl alcohol

-

Phosphoric acid (85%)

-

Methyl alcohol

-

Hydrochloric acid (37%)

-

Ethyl acetate

Experimental Procedure

-

Acidification of Ursodeoxycholic Acid Imidazole Salt:

-

In a suitable reactor, charge 75 kg of deionised water, the entire amount of ursodeoxycholic acid imidazole salt from a previous step, 75 kg of secondary butyl alcohol, and 15.0 kg of phosphoric acid (85%).[3]

-

Heat the mixture to approximately 70°C until complete dissolution is achieved.[3]

-

Separate and discard the lower aqueous phase.[3]

-

-

Esterification:

-

Isolation and Purification:

-

Distill the reaction mixture to dryness.[3]

-

Dissolve the residue in 113 kg of ethyl acetate.[3]

-

Cool the solution to 10°-15°C to induce crystallization.[3]

-

Centrifuge the resulting suspension to collect the solid product.[3]

-

Wash the solid with 37.5 kg of ethyl acetate.[3]

-

The wet product obtained is this compound.[3]

-

Characterization of this compound

The purity and identity of the synthesized UDCA-ME are confirmed using various analytical techniques.

| Analytical Technique | Expected Results | Reference |

| ¹H-NMR | The proton NMR spectrum will show characteristic peaks for the steroidal backbone and the methyl ester group. | [9] |

| Mass Spectrometry (MS) | The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of UDCA-ME (406.6 g/mol ). | [7] |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis is used to determine the purity of the compound and to quantify any impurities. A reversed-phase C18 column with a mobile phase of methanol and water is commonly employed. | [10] |

Signaling Pathways of the Parent Compound: Ursodeoxycholic Acid